1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
Description
Molecular Architecture and Deuteration Patterns
The molecular architecture of this compound exhibits a complex quaternary pyridinium structure with the molecular formula C15H18BrNO3 and a molecular weight of 342.22 grams per mole. The compound features a benzyl group attached to the nitrogen atom of the pyridinium ring, creating a positively charged heterocyclic system that serves as the structural foundation for the molecule. The pyridinium core is substituted at multiple positions, including a hydroxyl group at the 3-position, hydroxymethyl groups at both the 4- and 5-positions, and a methyl group at the 2-position.
The deuteration pattern in this compound is specifically localized to the hydroxymethyl group at the 5-position of the pyridinium ring. The designation "d2" indicates the incorporation of two deuterium atoms, replacing the two hydrogen atoms in the hydroxymethyl group to form a dideuterio(hydroxy)methyl substituent. This selective deuteration represents a sophisticated approach to isotopic labeling, as the deuterium atoms are strategically placed in a position that can provide valuable mechanistic information while maintaining the overall structural integrity of the molecule.
The three-dimensional conformational analysis reveals that the benzyl substituent adopts various orientations relative to the pyridinium plane, with the preferred conformation influenced by both steric interactions and electronic effects from the charged nitrogen center. The hydroxymethyl groups at positions 4 and 5 introduce additional conformational flexibility, with the deuterated 5-hydroxymethyl group exhibiting slightly different rotational barriers compared to its non-deuterated counterpart at position 4. This conformational behavior is particularly important for understanding the compound's reactivity patterns and its utility in mechanistic studies.
Crystallographic Analysis of Pyridinium Core
The crystallographic analysis of the pyridinium core structure reveals significant insights into the geometric parameters and electronic distribution within the heterocyclic ring system. The pyridinium ring adopts a planar configuration with bond lengths and angles that reflect the aromatic character of the system, while the positive charge on nitrogen induces characteristic distortions in the ring geometry compared to neutral pyridine derivatives. The nitrogen-carbon bond lengths within the ring show systematic variations, with the bonds adjacent to the positively charged nitrogen exhibiting slightly longer distances due to electrostatic effects.
The crystallographic data for related pyridinium compounds with hydroxymethyl substituents demonstrate that these functional groups typically adopt orientations that minimize steric interactions while maximizing favorable intermolecular contacts. The hydroxyl groups in the hydroxymethyl substituents serve as hydrogen bond donors, creating extensive hydrogen bonding networks in the solid state that significantly influence the crystal packing arrangements. These hydrogen bonding interactions are particularly important for the compound's stability and can affect its solubility characteristics and reactivity patterns.
The benzyl substituent on the pyridinium nitrogen adopts a conformation that places the aromatic ring in a position to minimize unfavorable interactions with the ring substituents while allowing for potential pi-pi stacking interactions in the crystal lattice. The dihedral angle between the pyridinium ring and the benzyl aromatic ring is influenced by both steric factors and electronic interactions, with the optimal geometry representing a balance between these competing effects. The bromide counterion occupies specific positions in the crystal lattice that maximize electrostatic interactions with the positively charged pyridinium center while participating in hydrogen bonding networks with the hydroxyl groups.
| Structural Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C15H18BrNO3 | |
| Molecular Weight | 342.22 g/mol | |
| Parent Compound CID | 169434268 | |
| Creation Date | 2023-12-01 |
Isotopic Labeling Effects on Electronic Structure
The incorporation of deuterium atoms into the 5-hydroxymethyl position produces measurable effects on the electronic structure of the pyridinium system, although these changes are subtle compared to the overall electronic properties dominated by the charged nitrogen center. Deuterium substitution influences the vibrational frequencies of the hydroxymethyl group, leading to characteristic shifts in infrared and Raman spectra that can be used for analytical identification and mechanistic studies. The carbon-deuterium bonds exhibit lower vibrational frequencies compared to carbon-hydrogen bonds due to the increased mass of deuterium, creating distinct spectroscopic signatures.
Nuclear magnetic resonance spectroscopy reveals significant effects of deuteration on both the deuterated position and neighboring carbon atoms through isotope-induced chemical shift changes. The deuterium atoms at the 5-position create a distinct deuterium nuclear magnetic resonance signal that can be monitored independently of the proton signals, providing a valuable tool for tracking the fate of this specific position in chemical reactions. The coupling patterns between deuterium and adjacent carbon atoms differ from those observed with hydrogen, offering additional structural confirmation and mechanistic insights.
The electronic effects of deuteration extend beyond the immediate substitution site to influence the overall charge distribution within the pyridinium ring system. While these effects are relatively small, they can be detected through careful analysis of chemical shifts and coupling constants in nuclear magnetic resonance spectra. The deuterated hydroxymethyl group exhibits slightly different electron-donating properties compared to the corresponding hydrogen-containing group, potentially affecting the reactivity of other positions on the pyridinium ring.
| Isotopic Property | Hydrogen | Deuterium | Effect |
|---|---|---|---|
| Atomic Mass | 1.008 amu | 2.014 amu | 2× mass increase |
| Bond Vibrational Frequency | Higher | Lower | Spectroscopic differentiation |
| Nuclear Magnetic Resonance Signal | 1H | 2H | Independent monitoring |
The kinetic isotope effects associated with reactions involving the deuterated hydroxymethyl group provide valuable mechanistic information about reaction pathways and transition state structures. Primary kinetic isotope effects are observed when chemical bonds to the deuterium atoms are broken during the rate-determining step, while secondary isotope effects may be detected when the deuterated position is not directly involved in bond breaking but influences the transition state geometry. These isotope effects serve as powerful tools for elucidating reaction mechanisms and identifying the involvement of specific positions in chemical transformations.
Properties
CAS No. |
82896-37-5 |
|---|---|
Molecular Formula |
C₁₅H₁₆D₂BrNO₃ |
Molecular Weight |
342.22 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis begins with a pyridine derivative, typically 3-hydroxy-2-methylpyridine , which is functionalized at the 4- and 5-positions. Precursors such as 4,5-diketopyridine or 4,5-dicyanopyridine are used to introduce hydroxymethyl groups. For example:
-
4,5-diketopyridine is reduced using sodium borodeuteride (NaBD₄) in deuterium oxide (D₂O), yielding 4,5-bis(deuterohydroxymethyl)-3-hydroxy-2-methylpyridine .
| Step | Reagent/Condition | Purpose | Outcome |
|---|---|---|---|
| 1 | NaBD₄, D₂O, 0–5°C | Reduction of diketones | Forms -CD₂OH groups |
| 2 | Benzyl bromide, CH₃CN, reflux | Quaternization | Introduces benzyl group |
Deuterium Incorporation Strategies
Deuterium is incorporated via:
-
Reduction with Deuterated Agents : Ketone groups at positions 4 and 5 are reduced using NaBD₄, which transfers deuterium to the carbon, forming -CD₂OH.
-
Isotopic Exchange : Hydroxymethyl groups undergo proton-deuterium exchange in D₂O under acidic conditions (e.g., HCl/D₂O), though this method risks isotopic dilution.
Quaternization Reaction
The pyridine nitrogen is alkylated with benzyl bromide in acetonitrile under reflux (82°C, 12–24 hours). This step forms the quaternary ammonium bromide salt, with the bromide counterion originating from the benzylating agent.
Purification and Isolation
The crude product is purified via:
-
Recrystallization : Using ethanol/water mixtures to remove unreacted benzyl bromide.
-
Column Chromatography : Silica gel with methanol/dichloromethane (1:9) eluent to isolate the deuterated compound.
Analytical Characterization
The final product is validated using:
-
Nuclear Magnetic Resonance (NMR) :
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 342.22 (M⁺) with isotopic pattern matching D₂ labeling.
Challenges and Optimizations
-
Isotopic Purity : Use of anhydrous D₂O and strict exclusion of moisture prevents proton back-exchange.
-
Reaction Yield : Optimizing stoichiometry (1:2.2 pyridine:benzyl bromide) increases quaternization efficiency to >85%.
Applications in Synthesis
This compound is a key intermediate in:
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl aldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may affect cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Salts
Structural Features
Target Compound
- Substituents : Benzyl (N1), 3-OH, 4/5-bis(hydroxymethyl), 2-CH₃.
- Molecular Formula: C₁₅H₁₈NO₃Br (non-deuterated); deuterated form adds two D atoms.
- Key Functional Groups : Pyridinium core, hydroxyl, hydroxymethyl, benzyl.
4-(Dimethylamino)-1-(3-hydroxypropyl)pyridinium Bromide ()
- Substituents: 3-Hydroxypropyl (N1), 4-dimethylamino.
- Molecular Formula : C₁₀H₁₇BrN₂O.
- Key Functional Groups: Pyridinium core, dimethylamino, hydroxypropyl.
- Structural Contrast: Lacks benzyl and hydroxymethyl groups but includes a dimethylamino group, enhancing basicity .
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate ()
- Substituents : Benzyl-piperidinyl-ethyl chain, oxazolo-pyridine fused ring.
- Molecular Formula : C₂₃H₂₅N₃O₃.
- Key Functional Groups : Oxazolo-pyridine, ester, benzyl-piperidine.
- Structural Contrast : More complex heterocyclic system but shares a benzyl group; lacks hydroxyl/hydroxymethyl substituents .
Physicochemical Properties
Notes:
- The target compound’s hydroxymethyl groups enhance hydrophilicity compared to the dimethylamino analog .
Spectroscopic Data
IR Spectroscopy
- Target Compound : Expected O–H (~3200 cm⁻¹), C–O (~1150 cm⁻¹), and aromatic C–H stretches.
- 4-(Dimethylamino) Analog: Peaks at 3212 cm⁻¹ (O–H), 1565 cm⁻¹ (C=C), and 1163 cm⁻¹ (C–N) .
- Methyl Ester Derivative : C=O stretch at 1707 cm⁻¹, C=N at 1603 cm⁻¹ .
NMR Spectroscopy
- Target Compound : Benzyl aromatic protons (~7 ppm), hydroxymethyl protons (~3–4 ppm), methyl group (~2 ppm). Deuterated positions (d2) would show reduced ¹H signals.
- 4-(Dimethylamino) Analog: ¹H-NMR shows dimethylamino singlet (δ 3.20), hydroxypropyl protons (δ 3.62–4.24) .
Biological Activity
1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium bromide is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈BrNO₃
- Molecular Weight : 340.21 g/mol
- CAS Number : 82896-37-5
- IUPAC Name : 1-benzyl-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol bromide
Research indicates that compounds with a pyridinium structure exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play crucial roles in neurotransmission. The inhibition of these enzymes is particularly relevant in the treatment of Alzheimer's disease, as it may help to increase the levels of acetylcholine in the brain, thereby improving cognitive function.
Inhibition Studies
A study focusing on various pyridinium derivatives reported that 1-benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium bromide demonstrated promising AChE and BuChE inhibitory activities. The compound's structure allows for effective binding to the active sites of these enzymes, which was confirmed through molecular docking studies.
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not reported |
The above table summarizes the inhibitory concentrations for selected derivatives from the same class as our compound, showcasing the potential efficacy of similar structures in enzyme inhibition .
Case Studies
- Alzheimer's Disease Models : In vitro assays using human neuroblastoma cells have shown that derivatives of this compound can enhance cell viability and reduce apoptosis induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's pathology. These findings suggest a neuroprotective effect that could be leveraged for therapeutic purposes .
- Docking Studies : Molecular docking simulations have elucidated the binding interactions between the compound and AChE/BuChE enzymes. These studies indicated that specific functional groups within the compound facilitate strong hydrogen bonding and hydrophobic interactions with key amino acid residues at the enzyme's active sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide, and how does deuterium incorporation affect reaction yields?
- Methodology : Multi-step synthesis typically involves bromination of pyridine derivatives followed by deuterium exchange. For example, bromoacetyl intermediates (as in ) can be used to introduce hydroxymethyl groups. Deuterium labeling at specific positions (e.g., methyl groups) requires careful control of reaction conditions (e.g., D₂O or deuterated solvents under acidic catalysis). Column chromatography with silica gel (60–120 mesh) and methanol/chloroform gradients is recommended for purification .
- Key Considerations : Monitor isotopic purity via mass spectrometry (HRMS) and ensure minimal proton back-exchange during workup.
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly the positions of hydroxymethyl and deuterium substituents?
- Methodology : Use ¹H, ¹³C, and DEPT-135 NMR (as in ) to assign quaternary carbons and CH/CH₂ groups. For deuterium localization, compare ²H NMR or isotopic shifts in ¹H NMR spectra. 2D experiments (HSQC, HMBC) can confirm coupling between deuterated methyl groups and adjacent protons .
- Data Interpretation : Absence of specific proton signals (due to deuteration) and cross-peaks in HMBC help pinpoint substitution sites.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Combine liquid-liquid extraction (ethyl acetate/water) with size-exclusion chromatography (Sephadex LH-20) to remove polar byproducts. Final recrystallization in ethanol/water (7:3 v/v) improves purity, as demonstrated for structurally similar pyridinium salts .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the reactivity of the deuterated methyl group in catalytic or metabolic studies?
- Methodology : Perform comparative kinetic studies using non-deuterated and deuterated analogs. For example, monitor reaction rates in SN2 substitutions or enzymatic transformations (e.g., cytochrome P450 assays). Use computational tools (Gaussian 16) to model KIEs via frequency calculations on transition states .
- Contradiction Analysis : Discrepancies between experimental and theoretical KIEs may indicate competing reaction pathways or solvent effects .
Q. What strategies can resolve contradictions in crystallographic data for this compound, particularly when hydroxyl groups disrupt crystal packing?
- Methodology : Employ high-resolution X-ray diffraction with synchrotron radiation (e.g., SHELXL for refinement, as in ). Co-crystallization with crown ethers or ionic liquids (e.g., 1-butyl-3-methylpyridinium chloride from ) can stabilize the lattice. If twinning occurs, use PLATON’s TWINLAW to refine data .
Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases or GPCRs). Parametrize deuterium atoms with modified force fields (e.g., CHARMM36) to account for isotopic mass differences. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What analytical methods are suitable for quantifying trace impurities (e.g., residual protons in deuterated positions) in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
